
ロガニン
概要
説明
ロガニンは、最初に単離されたログニア科にちなんで名付けられた、よく知られたイリドイド配糖体です。 ストリキヌス・ヌクスボミカ、アルストニア・ブーンエイ、デスフォンタニア・スピノサなど、さまざまな植物に含まれています 。 ロガニンの化学式はC17H26O10、モル質量は390.385 g/molです 。 抗炎症作用、抗酸化作用、神経保護作用など、さまざまな薬理作用で知られています .
科学的研究の応用
Biological Properties of Loganin
Loganin exhibits a wide range of biological activities:
- Immunomodulation : It influences immune responses by modulating macrophage polarization, promoting M2 polarization while inhibiting M1 polarization. This action is pivotal in treating inflammatory diseases such as ulcerative colitis and psoriasis .
- Antioxidation : Loganin helps in reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
- Neuroprotection : It has shown promise in protecting neuronal cells from damage due to neuroinflammation and apoptosis, making it a candidate for treating neuropathic pain and neurodegenerative diseases .
Anti-inflammatory Effects
Loganin's ability to regulate macrophage polarization makes it a valuable agent in managing chronic inflammatory conditions. Studies have demonstrated that loganin can significantly reduce pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, while enhancing anti-inflammatory cytokines. This modulation occurs through the inhibition of the TLR4/NF-κB signaling pathway .
Neuropathic Pain Management
In models of chronic constriction injury-induced neuropathic pain, loganin has been shown to mitigate pain by regulating neuroinflammation and enhancing autophagic flux. Research indicates that loganin treatment reduces markers associated with autophagy dysfunction and apoptosis in spinal microglia and astrocytes .
Osteoporosis Prevention
Loganin has demonstrated protective effects against bone loss in ovariectomized mice, a common model for postmenopausal osteoporosis. It promotes osteoblast differentiation while inhibiting osteoclast activity, thereby improving bone mineral density and microstructure . The mechanism involves increasing the osteoprotegerin/receptor activator of NF-κB ligand ratio, which is crucial for bone remodeling .
Neurodegenerative Disease Treatment
Loganin's neuroprotective properties extend to conditions like spinal muscular atrophy (SMA). In experimental models, loganin improved muscle strength and body weight by enhancing the expression of survival motor neuron proteins and modulating signaling pathways related to muscle protein synthesis .
Case Studies
作用機序
ロガニンは、さまざまな分子標的と経路を通じて効果を発揮します。
抗酸化作用: ロガニンは、フリーラジカルをスカベンジし、抗酸化酵素活性を高めることで、酸化ストレスを軽減します.
抗炎症作用: 核因子-κB(NF-κB)の活性化を阻害し、炎症性サイトカインの産生を抑制します.
神経保護作用: ロガニンは、神経伝達物質のレベルを調節し、神経細胞を酸化損傷から保護します.
肝保護作用: ミトコンドリアトポイソメラーゼI(TOP1MT)を標的にし、肝細胞のアポトーシスとフェロトーシスを予防します.
類似の化合物との比較
ロガニンは、次のような他のイリドイド配糖体と比較されます。
モロンシド: 構造が似ており、同じ植物源に含まれていますが、薬理作用が異なります.
セコロガニン: ロガニンの直接的な誘導体であり、多くのアルカロイドの前駆体として使用されています.
7-O-ガロイル-D-セドヘプツロース: 異なる生物活性を持つ別のイリドイド配糖体です.
生化学分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
In animal models, the effects of Loganin vary with different dosages
Metabolic Pathways
Loganin is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
ロガニンは、酵素であるロガニン酸O-メチルトランスフェラーゼの作用により、ロガニン酸から合成することができます 。 合成経路には、ロガニン酸のメチル化、それに続くロガニンを形成するためのさまざまな酵素反応が含まれます 。反応条件には、通常、化合物の適切な形成を確実にするために、特定の酵素と制御された環境条件の使用が含まれます。
工業生産方法
ロガニンの工業生産には、ストリキヌス・ヌクスボミカの種子またはアルストニア・ブーンエイの樹皮など、天然資源からの抽出がしばしば含まれます 。抽出工程には、溶媒抽出、精製、結晶化が含まれ、高純度のロガニンを得ることができます。 最終製品の品質と純度を保証するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されています .
化学反応の分析
反応の種類
ロガニンは、次のようなさまざまな化学反応を起こします。
酸化: ロガニンは酸化されて、多くの生物学的に活性な化合物の前駆体であるセコロガニンを形成することができます.
還元: 還元反応は、ロガニン中のグリコシド結合を変性させ、さまざまな誘導体につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、セコロガニン、ロガニンのさまざまなエステル、エーテルが含まれます .
科学研究への応用
ロガニンは、さまざまな科学研究に幅広く応用されています。
類似化合物との比較
Loganin is compared with other iridoid glycosides such as:
Morroniside: Similar in structure and found in the same plant sources, but with different pharmacological activities.
Secologanin: A direct derivative of loganin, used as a precursor for many alkaloids.
7-O-Galloyl-D-Sedoheptulose: Another iridoid glycoside with distinct biological activities.
Loganin stands out due to its broad spectrum of pharmacological effects and its role as a precursor for various bioactive compounds .
生物活性
Loganin is a bioactive compound primarily derived from the fruit of Cornus officinalis and other plants. It has garnered attention in recent years for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. This article aims to provide a comprehensive overview of the biological activities of loganin, supported by research findings, case studies, and relevant data tables.
Neuroprotective Properties
Loganin has been shown to possess significant neuroprotective effects, particularly in models of spinal muscular atrophy (SMA). In a study involving SMN-deficient NSC34 cells and SMA patient fibroblasts, loganin treatment resulted in:
- Increased cell viability and neurite length.
- Upregulation of survival motor neuron (SMN) protein levels and related complexes.
- Enhanced signaling through the Akt/mTOR pathway, which plays a critical role in muscle protein synthesis and neuroprotection .
Anti-inflammatory Effects
Loganin exhibits anti-inflammatory properties by modulating various signaling pathways. It has been found to inhibit the expression of pro-inflammatory cytokines and proteins such as MCP-1, NF-κB, and iNOS in animal models. This suggests its potential utility in conditions characterized by chronic inflammation, such as diabetic nephropathy .
Osteogenic Activity
Recent studies have demonstrated that loganin promotes bone formation by enhancing osteoblast differentiation while inhibiting osteoclast activity. Key findings include:
- Increased differentiation of mouse preosteoblasts into mature osteoblasts.
- Decreased differentiation of mouse primary monocytes into osteoclasts.
- An increase in the osteoprotegerin (OPG) to receptor activator of NF-κB ligand (RANKL) ratio, promoting osteogenic activity .
Cardioprotective Effects
Loganin has been shown to mitigate cardiac hypertrophy induced by angiotensin II. The compound achieves this by:
- Reducing cardiac fibrosis.
- Decreasing the secretion of pro-inflammatory cytokines.
- Inhibiting critical signaling pathways such as JAK2/STAT3 and NF-κB .
Summary of Research Findings
The following table summarizes key findings from various studies on loganin's biological activities:
Case Studies
Several case studies illustrate the application of loganin in therapeutic contexts:
- Neurodegenerative Diseases : A case study involving SMA patients demonstrated that loganin improved muscle strength and body weight while enhancing SMN restoration .
- Diabetic Nephropathy : Loganin's modulation of CTGF expression highlights its potential as a therapeutic agent for diabetic nephropathy .
- Bone Health : In vitro studies showed that loganin significantly increased bone formation markers, suggesting its role in osteoporosis treatment .
特性
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQHHVBBHTQBF-UOUCRYGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18524-94-2 | |
Record name | (-)-Loganin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOGANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of loganin?
A1: Loganin has been shown to interact with various molecular targets, including:
- α7nAChR: Loganin promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []
- TLR4/TRAF6/NF-κB axis: Loganin can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []
- NLRP3 Inflammasome: Loganin exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []
Q2: How does loganin influence neuroinflammation after ischemic stroke and fracture?
A2: Loganin demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []
Q3: Can loganin impact autophagic flux in the context of neuropathic pain?
A3: Research using a rat chronic constriction injury (CCI) model suggests that loganin might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. Loganin administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []
Q4: How does loganin contribute to the alleviation of ulcerative colitis symptoms?
A4: Loganin exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, loganin appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []
Q5: What is the molecular formula and weight of loganin?
A5: Loganin is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]
Q6: How does the loganin content in Cornus officinalis fruits vary with extraction conditions?
A6: Studies indicate that loganin extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest loganin content. []
Q7: What is the bioavailability of loganin?
A7: Studies in rats indicate that the absolute bioavailability of loganin is relatively low, approximately 13.2%. []
Q8: How is loganin distributed in the body after administration?
A8: Following oral administration in rats, loganin exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest loganin concentration, suggesting limited penetration across the blood-brain barrier. []
Q9: Does loganin demonstrate protective effects in models of acute kidney injury?
A9: Research indicates that loganin might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. Loganin administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []
Q10: Can loganin influence adipogenesis and obesity-related metabolic parameters?
A10: Loganin exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that loganin administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []
Q11: How does loganin affect myocardial ischemia–reperfusion injury?
A11: Loganin has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), loganin attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []
Q12: What analytical methods are commonly used to quantify loganin?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of loganin in biological samples. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。